4-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine
CAS No.: 1249186-95-5
Cat. No.: VC2838084
Molecular Formula: C10H18N4
Molecular Weight: 194.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1249186-95-5 |
|---|---|
| Molecular Formula | C10H18N4 |
| Molecular Weight | 194.28 g/mol |
| IUPAC Name | 4-(4-propyl-1,2,4-triazol-3-yl)piperidine |
| Standard InChI | InChI=1S/C10H18N4/c1-2-7-14-8-12-13-10(14)9-3-5-11-6-4-9/h8-9,11H,2-7H2,1H3 |
| Standard InChI Key | YRCCRQCOKZAJJF-UHFFFAOYSA-N |
| SMILES | CCCN1C=NN=C1C2CCNCC2 |
| Canonical SMILES | CCCN1C=NN=C1C2CCNCC2 |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characterization
4-(4-Propyl-4H-1,2,4-triazol-3-yl)piperidine features a piperidine ring substituted at the 4-position with a 4-propyl-1,2,4-triazol-3-yl group. Key spectroscopic identifiers include:
-
SMILES: CCCN1C=NN=C1C2CCNCC2
X-ray crystallography data for the parent compound remains unpublished, but computational models predict a chair conformation for the piperidine ring with the triazole moiety adopting a planar geometry .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 194.28 g/mol | |
| LogP (Predicted) | 1.87 | |
| Hydrogen Bond Donors | 1 (piperidine NH) | |
| Hydrogen Bond Acceptors | 3 (triazole N atoms) | |
| Rotatable Bonds | 4 |
Synthetic Methodologies
Primary Synthesis Routes
The compound is typically synthesized through a multi-step sequence involving:
-
Boc-protection: Introduction of tert-butoxycarbonyl (Boc) groups to piperidine derivatives to prevent undesired side reactions .
-
Triazole Formation: Cyclocondensation of propyl-substituted hydrazine derivatives with nitriles or amidines under acidic conditions .
-
Deprotection: Removal of Boc groups using hydrochloric acid to yield the final product .
A patent by CN104341389A details an optimized protocol achieving 78% yield through refluxing in xylol with catalytic p-toluenesulfonic acid .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Boc Protection | Boc₂O, DMAP, CH₂Cl₂, 0°C→RT | 92% |
| Triazole Cyclization | Propionitrile, HCl, 110°C, 8h | 65% |
| Deprotection | 4M HCl/dioxane, RT, 2h | 95% |
Structural Analysis and Computational Studies
Conformational Dynamics
Density functional theory (DFT) calculations suggest the propyl group adopts a gauche conformation relative to the triazole ring, minimizing steric clashes with the piperidine chair . Nuclear Overhauser effect (NOE) spectroscopy of analogous compounds shows through-space correlations between the propyl CH₂ groups and piperidine H-3/H-5 protons, confirming this spatial arrangement.
Electronic Properties
The triazole ring exhibits aromatic character with π-electron density localized at N-1 and N-2 positions. Natural bond orbital (NBO) analysis indicates significant hyperconjugation between the triazole lone pairs and σ*(C-N) orbitals of the piperidine ring, stabilizing the hybrid structure .
| Organism | MIC (μg/mL) | Reference Compound |
|---|---|---|
| C. albicans ATCC 90028 | ≤0.156 | Fluconazole (0.5) |
| S. aureus ATCC 25923 | 0.156 | Vancomycin (1.0) |
| E. coli K88 | 1.25 | Ciprofloxacin (0.03) |
Structure-Activity Relationship (SAR) Insights
Role of the Propyl Substituent
Comparative studies with methyl and allyl analogs reveal:
-
Propyl Group: Optimal balance of lipophilicity (clogP ≈ 1.8) and steric bulk for membrane penetration .
-
Shorter Chains (methyl): Reduced antifungal potency (MIC increase 4–8×) .
-
Unsaturated Groups (allyl): Improved CYP51 binding but increased hepatotoxicity risks .
Piperidine Configuration
The 4-position substitution on piperidine enhances:
-
Bioavailability: 38% oral absorption in rat models vs. 12% for 3-substituted analogs.
-
Metabolic Stability: Resistance to CYP3A4-mediated oxidation due to steric shielding .
Pharmacokinetic and Toxicological Profile
ADME Properties
-
Absorption: Caco-2 permeability: 12.7 × 10⁻⁶ cm/s (moderate absorption).
-
Metabolism: Primary pathway via glucuronidation (UGT1A1), with minor CYP2D6 oxidation .
-
Excretion: 68% renal clearance in murine models with t₁/₂ = 4.2 h.
Future Research Directions
Unanswered Questions
-
Mechanistic Details: Precise molecular targets beyond CYP51 inhibition remain uncharacterized.
-
Resistance Potential: No data exists on fungal efflux pump interactions (e.g., CDR1, MDR1).
-
Formulation Science: Solubility limitations (0.8 mg/mL in water) necessitate prodrug strategies.
Promising Avenues
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume